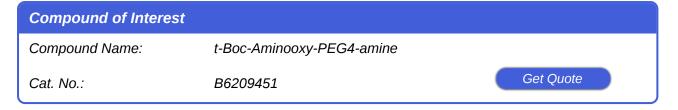


Application Notes and Protocols: Amine-Reactive Chemistry of t-Boc-Aminooxy-PEG4amine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

t-Boc-Aminooxy-PEG4-amine is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation and chemical biology applications.[1] Its unique structure comprises three key components: a primary amine for coupling with carboxyl groups or their activated esters, a t-Boc-protected aminooxy group for subsequent reaction with carbonyl compounds, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This configuration enables a staged, orthogonal chemical strategy, allowing for the sequential linkage of two different molecules.[1]

The hydrophilic PEG spacer enhances the solubility of the linker and its conjugates in aqueous buffers, mitigating aggregation issues common with hydrophobic molecules.[2] The primary applications for this linker include the development of Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), multifunctional probes, and tailored drug delivery systems.[1][3][4][5]

Physicochemical Properties

The quantitative data for **t-Boc-Aminooxy-PEG4-amine** are summarized below, providing essential information for experimental design and execution.

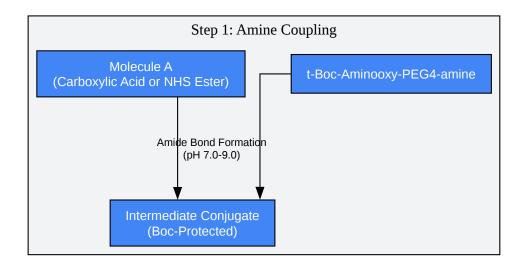


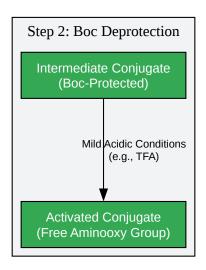
Property	Value
Molecular Formula	C15H32N2O7[6]
Molecular Weight	352.43 g/mol [6]
Purity	≥95% - 98%[6][7]
Appearance	Pale Yellow or Colorless Oily Matter[6]
Storage Conditions	Store at -20 °C in a sealed container, protected from light and moisture.[1]
Solubility	Soluble in anhydrous solvents such as DMF or DMSO.[1]

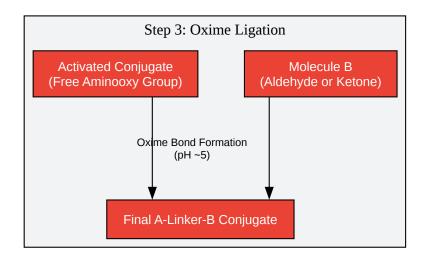
Core Chemistries and Reaction Mechanisms

The utility of **t-Boc-Aminooxy-PEG4-amine** is centered on its two distinct reactive groups, which can be addressed in a stepwise manner. This orthogonal reactivity is fundamental to its role in creating complex molecular constructs.









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Figure 1: Orthogonal conjugation workflow using **t-Boc-Aminooxy-PEG4-amine**.



The terminal primary amine (-NH₂) of the linker readily reacts with electrophilic groups, most commonly activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters.[2][8] This reaction proceeds efficiently at a pH range of 7.0-9.0 to form a stable and irreversible amide bond.[9] This is the initial step for attaching the linker to proteins, antibodies, or any other molecule bearing an accessible carboxyl or NHS ester group.

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